4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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Overview
Description
4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in medicinal chemistry, particularly as potential inhibitors of enzymes such as topoisomerase I . This compound is characterized by its unique structure, which includes a piperidine ring and a benzoxazine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of 3,4-dihydro-2H-1,4-benzoxazine with piperidine and acetyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly topoisomerase I.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit DNA topoisomerase I.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase I, 4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the active site of topoisomerase I, where the compound binds and prevents the enzyme from performing its function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: A precursor in the synthesis of various benzoxazine derivatives.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Known for its potent topoisomerase I inhibitory activity.
Uniqueness
4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific piperidine and acetyl functional groups, which enhance its binding affinity and specificity towards topoisomerase I. This makes it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
49830-98-0 |
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Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-piperidin-1-ium-1-ylethanone;chloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15(12-16-8-4-1-5-9-16)17-10-11-19-14-7-3-2-6-13(14)17;/h2-3,6-7H,1,4-5,8-12H2;1H |
InChI Key |
UCYKNNMRVYCZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CC(=O)N2CCOC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
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